2-(3-Aminopyrrolidin-3-yl)acetic acid
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Overview
Description
2-(3-Aminopyrrolidin-3-yl)acetic acid is a unique compound that belongs to the class of γ-amino acids. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an acetic acid moiety. The presence of the amino group on the pyrrolidine ring makes it an interesting molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with chloroacetic acid under basic conditions to form the desired product. The reaction typically requires the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of 3-pyrrolidinone with glycine. This reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Aminopyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including γ-peptides and other heterocyclic compounds.
Biology: The compound is studied for its potential role in gene expression modulation and as a DNA-binding molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-gene agent and in drug delivery systems.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-3-yl)acetic acid involves its interaction with molecular targets such as DNA and proteins. The compound’s ability to bind to DNA makes it a potential candidate for gene therapy applications. It can interfere with gene expression by binding to specific DNA sequences, thereby modulating the transcriptional activity of target genes.
Comparison with Similar Compounds
2-(3-Aminopyrrolidin-3-yl)acetic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the amino group on the pyrrolidine ring.
2-(3-Aminopyrrolidin-1-yl)acetic acid: Similar structure but with the amino group at a different position.
γ-Aminobutyric acid (GABA): A well-known neurotransmitter with a similar γ-amino acid structure but different biological functions.
Biological Activity
2-(3-Aminopyrrolidin-3-yl)acetic acid is a compound with notable biological activity, particularly in the field of neuropharmacology. Its structural characteristics, which include a pyrrolidine ring and both amino and acetic acid functional groups, suggest potential roles in modulating neurotransmitter systems. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Structural Characteristics
The molecular formula of this compound is C7H12N2O2. The presence of the five-membered nitrogen-containing ring (pyrrolidine) is crucial for its interactions with biological systems. The compound's unique structure allows it to mimic neurotransmitters, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, potentially acting as agonists or antagonists at specific receptors. Although detailed mechanisms are still under investigation, the compound's structural similarity to neurotransmitters suggests it could modulate synaptic transmission and neuronal excitability.
Biological Activity Overview
Key Areas of Activity:
- Neuropharmacology: The compound shows promise in influencing neurotransmitter release and receptor activity.
- Antimicrobial Properties: Preliminary studies suggest potential antibacterial activity, although further research is needed to confirm these effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Aminopropanoic Acid | Similar amine and carboxylic functionalities | Simpler structure; used as a neurotransmitter precursor |
4-Aminobutanoic Acid | Extended carbon chain | Known as gamma-Aminobutyric Acid; significant role in neurotransmission |
Pyrrolidine | Five-membered nitrogen-containing ring | Basic structure without acetic acid functionality |
N-Methylpyrrolidine | Methylated variant of pyrrolidine | Altered pharmacological properties due to methyl substitution |
The unique combination of functionalities in this compound may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
-
Neuropharmacological Studies:
- A study indicated that compounds with similar structures can modulate dopamine and serotonin receptors, suggesting that this compound might also possess similar effects. Further research is needed to explore its specific interactions with these neurotransmitter systems.
-
Antimicrobial Activity:
- Preliminary investigations into the antibacterial properties revealed that this compound exhibits activity against certain bacterial strains. However, comprehensive studies are required to evaluate its efficacy and mechanism of action against a broader range of pathogens.
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(3-aminopyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C6H12N2O2/c7-6(3-5(9)10)1-2-8-4-6/h8H,1-4,7H2,(H,9,10) |
InChI Key |
CFNALGBLLQKHJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC(=O)O)N |
Origin of Product |
United States |
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